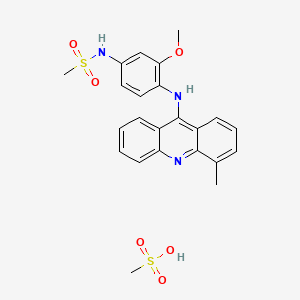
Methanesulfonamide, N-(3-methoxy-4-((4-methyl-9-acridinyl)amino)phenyl)-, monomethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanesulfonamide, N-(3-methoxy-4-((4-methyl-9-acridinyl)amino)phenyl)-, monomethanesulfonate is a complex organic compound with the molecular formula C23H25N3O6S2 . This compound is known for its unique chemical structure, which includes an acridine moiety, making it significant in various scientific research fields.
Preparation Methods
The synthesis of Methanesulfonamide, N-(3-methoxy-4-((4-methyl-9-acridinyl)amino)phenyl)-, monomethanesulfonate typically involves multiple stepsThe final step involves the sulfonation to form the methanesulfonamide moiety . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Methanesulfonamide, N-(3-methoxy-4-((4-methyl-9-acridinyl)amino)phenyl)-, monomethanesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acridine moiety.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Methanesulfonamide, N-(3-methoxy-4-((4-methyl-9-acridinyl)amino)phenyl)-, monomethanesulfonate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methanesulfonamide, N-(3-methoxy-4-((4-methyl-9-acridinyl)amino)phenyl)-, monomethanesulfonate involves its interaction with specific molecular targets. The acridine moiety is known to intercalate with DNA, disrupting its function and leading to various biological effects. The compound may also inhibit specific enzymes or signaling pathways, contributing to its therapeutic potential .
Comparison with Similar Compounds
Methanesulfonamide, N-(3-methoxy-4-((4-methyl-9-acridinyl)amino)phenyl)-, monomethanesulfonate can be compared with other similar compounds, such as:
- N-(3-methoxy-4-((4-methyl-9-acridinyl)amino)phenyl)methanesulfonamide hydrochloride
- N-(4-(9-acridinylamino)-3-methoxyphenyl)methanesulfonamide
These compounds share similar structural features but differ in their specific substituents or counterions, which can influence their chemical properties and biological activities .
Biological Activity
Abstract
Methanesulfonamide, N-(3-methoxy-4-((4-methyl-9-acridinyl)amino)phenyl)-, monomethanesulfonate is a compound of increasing interest due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Methanesulfonamide derivatives have been studied for their diverse biological activities. The specific compound has shown promise in various preclinical studies, particularly against viral infections and cancer cell lines. Understanding its biological activity is crucial for developing therapeutic applications.
- Molecular Formula : C24H26N4O3S
- Molecular Weight : 406.55 g/mol
- Density : 1.368 g/cm³
- Boiling Point : 574.6ºC at 760 mmHg
The biological activity of this compound can be attributed to several mechanisms:
- Antiviral Activity :
-
Anticancer Properties :
- Preliminary studies indicate that methanesulfonamide derivatives may exhibit cytotoxic effects against various cancer cell lines. The exact pathways remain under investigation but are believed to involve apoptosis induction and cell cycle arrest.
Antiviral Efficacy
Recent studies evaluated the compound's efficacy against HBV:
- In Vitro Studies : The compound was tested on HepG2.2.15 cells, demonstrating an IC50 value indicating effective inhibition of HBV replication.
- In Vivo Studies : Utilizing a duck HBV model, the compound showed significant antiviral activity, suggesting its potential as a therapeutic agent against HBV .
Anticancer Activity
Research has also focused on the anticancer potential:
- A study synthesized various methanesulfonamide derivatives and assessed their cytotoxicity against human cancer cell lines. Results indicated that certain derivatives possess significant anti-proliferative effects .
Case Studies
Properties
CAS No. |
51963-58-7 |
|---|---|
Molecular Formula |
C23H25N3O6S2 |
Molecular Weight |
503.6 g/mol |
IUPAC Name |
methanesulfonic acid;N-[3-methoxy-4-[(4-methylacridin-9-yl)amino]phenyl]methanesulfonamide |
InChI |
InChI=1S/C22H21N3O3S.CH4O3S/c1-14-7-6-9-17-21(14)23-18-10-5-4-8-16(18)22(17)24-19-12-11-15(13-20(19)28-2)25-29(3,26)27;1-5(2,3)4/h4-13,25H,1-3H3,(H,23,24);1H3,(H,2,3,4) |
InChI Key |
HVOJSINFDBMIRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC2=C(C3=CC=CC=C3N=C12)NC4=C(C=C(C=C4)NS(=O)(=O)C)OC.CS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















